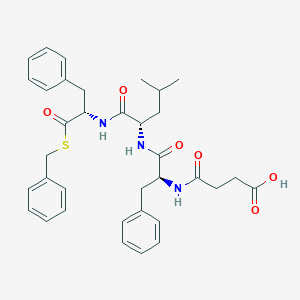

Suc-Phe-Leu-Phe-SBzl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suc-Phe-Leu-Phe-SBzl, also known as Suc-FLF-thiobenzyl ester, is a very sensitive substrate for the determination of cathepsin G activity . It is also cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases . It is a protease inhibitor that blocks the activity of serine proteases and inhibits protein synthesis . It has been shown to be active against a number of proteases, such as trypsin, chymotrypsin, elastase, and cathepsin G .

Molecular Structure Analysis

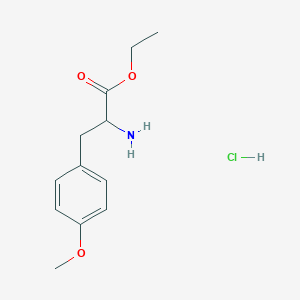

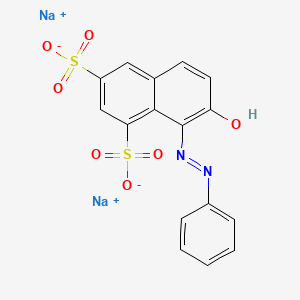

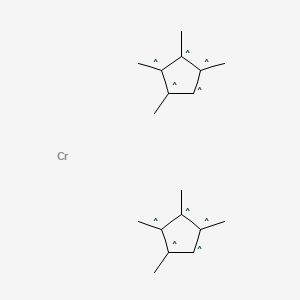

The molecular weight of this compound is 631.79 . Its sum formula is C₃₅H₄₁N₃O₆S .Chemical Reactions Analysis

This compound is a substrate of ATP-dependent protease . It is cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 631.79 and a sum formula of C₃₅H₄₁N₃O₆S . It should be stored at a temperature below -15°C .科学研究应用

酶活性研究

- Suc-Phe-Leu-Phe-SBzl 已被用作研究大肠杆菌 ATP 依赖性 Lon 蛋白酶及其修饰形式功能的有效底物。该底物有助于确定水解的动力学参数,并揭示了蛋白酶的核苷酸调节的酯酶活性 (Mel’nikov 等,1998)。

- 它被确认为与 IL-2 淋巴因子激活的杀伤 (LAK) 细胞和 NK 细胞系颗粒中的胰凝乳蛋白酶样活性反应的底物,提供了对免疫反应中涉及的酶活性的见解 (Hanna 等,1994)。

蛋白酶研究

- 该化合物用于从酿酒酵母中纯化和表征一种称为蛋白酶 yscE 的新型酵母肽酶。它切割合成底物(如 Suc-Phe-Leu-Phe-4-nitroanilide)的能力有助于了解该酶的性质和活性 (Achstetter 等,1984)。

蛋白酶体抑制研究

- 涉及哺乳动物 20 S 和 26 S 蛋白酶体的研究使用 this compound 等底物测试了各种肽基硼酸对这些蛋白酶体的胰凝乳蛋白酶样活性。这有助于开发特异性抑制剂和了解蛋白酶体介导的蛋白质降解 (Gardner 等,2000)。

催化和水解研究

- This compound 参与了木瓜蛋白酶水解的研究,其中使用了 this compound 等新合成的底物。这项研究提供了对该酶的催化机制和水解过程的见解 (Theodorou 等,2001)。

作用机制

Target of Action

Suc-Phe-Leu-Phe-SBzl primarily targets ATP-dependent proteases . These proteases play a crucial role in protein quality control and regulation of normal cellular processes by degrading misfolded, damaged, or unneeded proteins.

Mode of Action

As a substrate of ATP-dependent proteases , this compound interacts with these enzymes, facilitating their proteolytic activity. It is also a protease inhibitor that blocks the activity of serine proteases , thereby inhibiting protein synthesis.

Biochemical Pathways

The compound’s interaction with ATP-dependent proteases influences protein degradation pathways. By acting as a substrate, it aids in the removal of unneeded proteins, maintaining cellular homeostasis . Its inhibitory action on serine proteases affects protein synthesis pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of protein levels within the cell. By acting as a substrate for ATP-dependent proteases, it facilitates the degradation of unneeded proteins . Its inhibitory action on serine proteases leads to a decrease in protein synthesis .

安全和危害

生化分析

Biochemical Properties

Suc-Phe-Leu-Phe-SBzl is a substrate of ATP-dependent protease . It interacts with this enzyme, playing a crucial role in the biochemical reactions involving ATP-dependent protease .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it has been shown to inhibit protein synthesis , which can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is a protease inhibitor that blocks the activity of serine proteases . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

属性

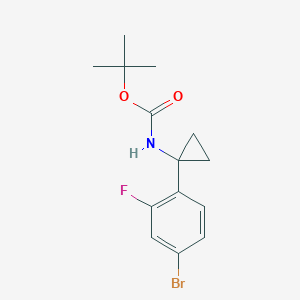

| { "Design of the Synthesis Pathway": "The synthesis of Suc-Phe-Leu-Phe-SBzl can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Fmoc-Ser(tBu)-OH", "Boc-Phe-OH", "Boc-Lys(Boc)-OH", "Boc-Ser(tBu)-OH", "Suc-Cl", "Benzyl alcohol", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "N-Methylpyrrolidone (NMP)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N,N-Dimethylacetamide (DMA)", "N-Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)" ], "Reaction": [ "1. Loading of Fmoc-Ser(tBu)-OH onto resin", "2. Fmoc deprotection using 20% piperidine in DMF", "3. Coupling of Fmoc-Phe-OH using HOBt/HBTU/DIPEA in NMP", "4. Fmoc deprotection using 20% piperidine in DMF", "5. Coupling of Fmoc-Leu-OH using HOBt/HBTU/DIPEA in NMP", "6. Fmoc deprotection using 20% piperidine in DMF", "7. Coupling of Boc-Phe-OH using HOBt/HBTU/DIPEA in NMP", "8. Boc deprotection using TFA/TIS/DCM", "9. Coupling of Boc-Lys(Boc)-OH using HOBt/HBTU/DIPEA in NMP", "10. Boc deprotection using TFA/TIS/DCM", "11. Coupling of Suc-Cl using DIPEA in DMF", "12. Coupling of benzyl alcohol using DIC in DMF", "13. Deprotection of tBu group using TFA/TIS/DCM", "14. Final cleavage of peptide from resin using TFA/TIS/H2O" ] } | |

CAS 编号 |

80651-94-1 |

分子式 |

C35H41N3O6S |

分子量 |

631.8 g/mol |

IUPAC 名称 |

4-[[1-[[1-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41) |

InChI 键 |

WKWLDLIMIAPKLW-UHFFFAOYSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

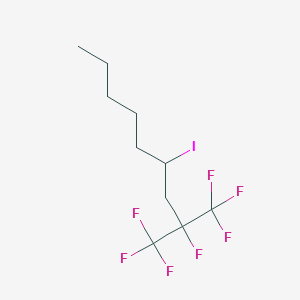

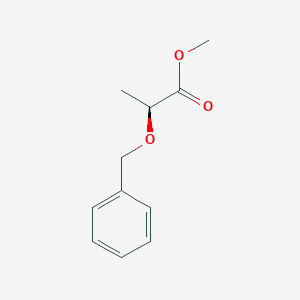

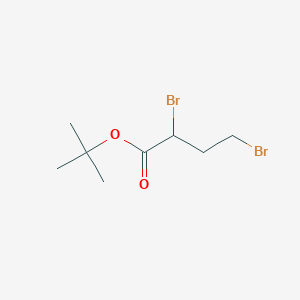

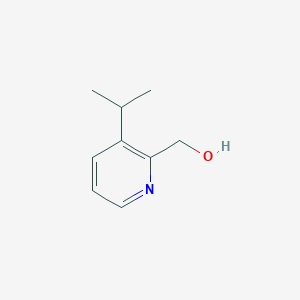

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)